Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 76336-15-7
VCID: VC2676505
InChI: InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6(2)13-10(7)14-11(8)16/h4-5H,3H2,1-2H3,(H2,13,14,15,16)
SMILES: CCOC(=O)C1=C(C2=C(NC1=O)N=C(C=C2)C)O
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.: 76336-15-7

Cat. No.: VC2676505

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate - 76336-15-7

Specification

CAS No. 76336-15-7
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name ethyl 4-hydroxy-7-methyl-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6(2)13-10(7)14-11(8)16/h4-5H,3H2,1-2H3,(H2,13,14,15,16)
Standard InChI Key MLQCLABPIVHEMX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(NC1=O)N=C(C=C2)C)O
Canonical SMILES CCOC(=O)C1=C(C2=C(NC1=O)N=C(C=C2)C)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate belongs to the 1,8-naphthyridine class of heterocyclic compounds. The basic structure features a bicyclic system with nitrogen atoms positioned at the 1 and 8 positions of the ring system. This particular derivative contains several functional groups that contribute to its chemical reactivity and biological properties: a hydroxyl group at position 4, a methyl substituent at position 7, a 2-oxo group that makes it a dihydro derivative, and an ethyl carboxylate group at position 3. Together, these structural features create a compound with potential pharmacological significance due to its similarity to other bioactive naphthyridines.

Physical and Chemical Properties

The compound exhibits typical characteristics of substituted naphthyridines, including limited water solubility and good solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide. The presence of both a hydroxyl group and an ester functionality provides multiple sites for hydrogen bonding and potential chemical modifications, making it versatile for synthetic transformations. The compound's structure is closely related to other naphthyridines with documented biological activities, including the well-studied nalidixic acid and its derivatives .

Related Compounds and Structural Analogs

Several structural analogs of the compound have been reported in the literature, including ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (lacking the 2-oxo group) and substituted variants with additional functional groups at the 1-position, such as isopropyl and isopentyl derivatives . These structural variations significantly affect the compounds' biological activity profiles and physicochemical properties, as shown in Table 1.

Table 1: Comparison of Structural Analogs of Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Compound NameSubstituent at Position 1Molecular Weight (g/mol)Key Structural Difference
Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylateHydrogen~262 (estimated)Base compound
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateNot applicable232.24Lacks 2-oxo group and dihydro character
Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylateIsopropyl290.32Contains additional isopropyl group at N-1
Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylateIsopentyl318.37Contains additional isopentyl group at N-1

Synthesis Methodologies

Traditional Synthetic Approaches

The synthesis of naphthyridine derivatives typically follows established methodologies that have been refined over decades of research. A classic synthetic route for naphthyridines was documented in the Journal of the American Chemical Society as early as 1948, providing the foundation for later synthetic developments . Traditional approaches often involve multi-step processes under harsh reaction conditions, requiring organic solvents and, in some cases, metal catalysts. These methods, while effective, present challenges in terms of environmental impact and scalability for industrial production.

Modern Green Chemistry Approaches

Recent advances in synthetic methodologies have focused on developing environmentally friendly approaches to naphthyridine synthesis. A significant breakthrough in this area is the gram-scale synthesis of 1,8-naphthyridines in water, which represents a more sustainable alternative to traditional methods. This approach utilizes an inexpensive and biocompatible ionic liquid as a catalyst, specifically choline hydroxide (ChOH), which is metal-free, nontoxic, and water-soluble . This methodology is particularly noteworthy as it represents the first reported synthesis of naphthyridines in water, offering several advantages:

  • Reduced environmental impact through elimination of organic solvents

  • Simplified product separation procedures

  • Scalability to gram-scale production

  • Excellent yields under milder conditions

Reaction Mechanisms and Catalytic Processes

The synthesis of 1,8-naphthyridines like ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the Friedlander reaction, a condensation process between 2-aminopyridine derivatives and compounds containing an active methylene group. Recent research has elucidated the mechanistic details of this process through density functional theory (DFT) and noncovalent interaction (NCI) plot index analysis .

The ChOH ionic liquid catalyst plays a crucial role by forming additional hydrogen bonds with the reactants, which is vital for the reaction to proceed efficiently in aqueous media. This hydrogen bonding activation represents a pivotal step in the catalytic cycle and significantly enhances reaction efficiency. The reaction typically employs a pyridine-containing starting material that reacts with active methylene carbonyl groups to form the second pyridine ring through Friedlander condensation, resulting in the characteristic bicyclic naphthyridine structure .

Biological Activities

Antimicrobial Properties

Compounds belonging to the naphthyridine class, including derivatives structurally similar to ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, have demonstrated significant antimicrobial activities. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development. Similar naphthyridine derivatives have shown potent bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Antimicrobial Activity of Naphthyridine Derivatives Against Selected Bacterial Strains

Bacterial StrainTypeSusceptibility to Naphthyridine DerivativesMechanism of Action
Staphylococcus aureusGram-positiveHighInhibition of DNA gyrase
Escherichia coliGram-negativeModerate to HighInhibition of topoisomerase IV
Pseudomonas aeruginosaGram-negativeVariableMultiple targets
Bacillus subtilisGram-positiveHighDNA synthesis disruption

The antimicrobial efficacy of naphthyridine derivatives is particularly noteworthy against biofilm-forming bacterial strains, which are often resistant to conventional antibiotics. Structural modifications to the basic naphthyridine scaffold can significantly alter antimicrobial potency and spectrum, with the hydroxyl group at position 4 and the carboxylate functionality at position 3 playing crucial roles in determining activity profiles.

Cancer Cell LineOriginIC50 Range (μM)Primary Mechanism
MCF-7Breast cancer10-15Induction of apoptosis
A549Lung cancer10-12Cell cycle arrest
HepG2Liver cancer0.5-10Multiple mechanisms

While the specific anticancer activity of ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate remains to be fully characterized, the demonstrated activities of structural analogs suggest potential applications in cancer research and therapy.

Anti-inflammatory Effects

Naphthyridine derivatives have also demonstrated anti-inflammatory properties in various experimental models. These compounds can reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential applications in managing inflammatory conditions. The specific anti-inflammatory profile of ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate warrants further investigation to determine its therapeutic potential in this area.

Research Applications and Drug Development

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for optimizing naphthyridine derivatives for specific therapeutic applications. Research on ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and related compounds has identified several key structure-activity relationships:

  • The hydroxyl group at position 4 is essential for antimicrobial activity

  • The ester functionality at position 3 can be modified to modulate pharmacokinetic properties

  • Substitutions at the 1-position significantly affect binding to biological targets

  • The methyl group at position 7 contributes to optimal activity against certain bacterial strains

These relationships provide valuable guidance for medicinal chemistry efforts aimed at developing more potent and selective therapeutic agents based on the naphthyridine scaffold.

Therapeutic AreaPotential ApplicationsDevelopment StageKey Challenges
AntimicrobialNovel antibiotics against resistant strainsPreclinicalSelectivity, toxicity
AnticancerTargeted therapies for specific tumor typesEarly researchEfficacy, delivery
Anti-inflammatoryManagement of inflammatory conditionsExploratoryTarget specificity
NeurologicalCNS-active compoundsTheoreticalBlood-brain barrier penetration

Computational Approaches and Target Identification

Advanced computational methods are increasingly being applied to study naphthyridine derivatives and identify potential biological targets. Molecular docking and molecular dynamics simulations have been employed to evaluate the binding of naphthyridine derivatives to specific protein targets. For instance, research has shown that certain naphthyridine derivatives can bind to the active sites of the human serotonin transporter (hSERT) without disrupting the protein's secondary structure, suggesting potential applications in treating depression and related conditions .

These computational approaches provide valuable insights into the molecular mechanisms underlying the biological activities of naphthyridine derivatives and guide the rational design of more effective compounds based on the ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate scaffold.

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